molecular formula C8H5Br B014331 1-Bromo-2-ethynylbenzene CAS No. 766-46-1

1-Bromo-2-ethynylbenzene

Cat. No.: B014331
CAS No.: 766-46-1
M. Wt: 181.03 g/mol
InChI Key: RVDOYUFNRDGYGU-UHFFFAOYSA-N
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Description

1-Bromo-2-ethynylbenzene is a haloalkyne, a type of organic compound that contains both a halogen atom and an alkyne group. Its molecular formula is C8H5Br, and it has a molecular weight of 181.03 g/mol . This compound is known for its reactivity and is used in various chemical synthesis processes.

Mechanism of Action

Target of Action

1-Bromo-2-ethynylbenzene (BEB) primarily targets enzymes involved in electrophilic aromatic substitution reactions. These enzymes facilitate the formation of sigma bonds between the compound and aromatic rings, which is crucial for its biological activity .

Mode of Action

BEB interacts with its targets through a two-step mechanism. Initially, the electrophile forms a sigma bond with the benzene ring, generating a positively charged benzenonium intermediate. Subsequently, a proton is removed from this intermediate, yielding a substituted benzene ring . This interaction alters the electronic structure of the target molecules, leading to changes in their activity.

Biochemical Pathways

The primary biochemical pathway affected by BEB is the electrophilic aromatic substitution pathway. This pathway involves the formation of a benzenonium intermediate, which is a key step in the substitution of hydrogen atoms on the benzene ring with other substituents. The downstream effects include the formation of various substituted benzene derivatives, which can have diverse biological activities .

Pharmacokinetics

The pharmacokinetics of BEB, including its absorption, distribution, metabolism, and excretion (ADME) properties, are crucial for its bioavailability. BEB is likely absorbed through passive diffusion due to its small molecular size and lipophilicity. It is distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys. These properties impact its bioavailability and the duration of its action in the body .

Result of Action

At the molecular level, BEB’s action results in the formation of substituted benzene derivatives, which can modulate the activity of various enzymes and receptors. At the cellular level, these changes can affect cell signaling pathways, leading to alterations in cell function and behavior .

Action Environment

Environmental factors such as pH, temperature, and the presence of other chemicals can influence the action, efficacy, and stability of BEB. For instance, higher temperatures may increase the reaction rate, while extreme pH levels could affect the compound’s stability and reactivity. Additionally, the presence of other reactive chemicals could lead to competitive interactions, impacting BEB’s effectiveness .

Biochemical Analysis

Biochemical Properties

It is known to undergo Sonogashira coupling with methyl 2-iodobenzoate to form a bromo tolane derivative . This suggests that 1-Bromo-2-ethynylbenzene can participate in biochemical reactions involving carbon-carbon bond formation.

Molecular Mechanism

It is known to participate in Sonogashira coupling reactions, which involve the formation of carbon-carbon bonds

Preparation Methods

1-Bromo-2-ethynylbenzene can be synthesized through several methods. One common synthetic route involves the Sonogashira coupling reaction, where 1-bromo-2-iodobenzene reacts with an alkyne in the presence of a palladium catalyst and a copper co-catalyst . The reaction typically occurs under mild conditions and produces high yields.

Another method involves the bromination of 2-ethynylbenzene. This process requires the use of bromine in a suitable solvent, such as dichloromethane, under controlled temperature conditions . Industrial production methods often utilize these reactions due to their efficiency and scalability.

Chemical Reactions Analysis

1-Bromo-2-ethynylbenzene undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Sonogashira coupling typically yields substituted alkynes, while nucleophilic substitution can produce a variety of substituted benzene derivatives.

Comparison with Similar Compounds

1-Bromo-2-ethynylbenzene can be compared with other similar compounds, such as:

This compound is unique due to its specific reactivity and the types of reactions it undergoes, making it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

1-bromo-2-ethynylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Br/c1-2-7-5-3-4-6-8(7)9/h1,3-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVDOYUFNRDGYGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00345140
Record name 1-Bromo-2-ethynylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00345140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

766-46-1
Record name 1-Bromo-2-ethynylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00345140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Bromo-2-ethynylbenzene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How can 1-bromo-2-ethynylbenzene be utilized in the development of molecular electronics?

A: this compound serves as a promising building block in molecular electronics due to its ability to covalently bond with silicon substrates. [] This covalent attachment is particularly interesting for developing molecular-scale electronic components. Researchers are investigating how the conductivity through this compound molecules attached to silicon surfaces changes based on the alignment of the substrate's conduction and valence bands with the molecule's bonding and antibonding energy levels. [] This research aims to understand and control electron flow at the molecular level, paving the way for smaller and more efficient electronic devices.

Q2: What synthetic strategies can be employed to utilize this compound as a precursor for more complex molecules?

A: this compound acts as a versatile starting material for synthesizing dibenzopentalenes, a class of compounds with interesting electronic properties. [] A novel synthetic route utilizes nickel(0) complexes to couple two molecules of this compound, forming three new carbon-carbon bonds in a single step. [] This method offers a streamlined approach to access dibenzopentalenes with diverse functional groups, expanding the possibilities for tailoring their electronic properties for various applications.

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